molecular formula C40H76O8Sn B14399415 Bis(acetyloxy)[bis(octadecanoyloxy)]stannane CAS No. 88439-64-9

Bis(acetyloxy)[bis(octadecanoyloxy)]stannane

Cat. No.: B14399415
CAS No.: 88439-64-9
M. Wt: 803.7 g/mol
InChI Key: BSRZJEVJQYTQSY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(acetyloxy)[bis(octadecanoyloxy)]stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups this compound is known for its unique structure, which includes acetyloxy and octadecanoyloxy groups attached to a central tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(acetyloxy)[bis(octadecanoyloxy)]stannane typically involves the reaction of tin(IV) chloride with acetic anhydride and octadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

SnCl4+2CH3COOCOCH3+2C18H35COOHThis compound+4HCl\text{SnCl}_4 + 2 \text{CH}_3\text{COOCOCH}_3 + 2 \text{C}_18\text{H}_35\text{COOH} \rightarrow \text{this compound} + 4 \text{HCl} SnCl4​+2CH3​COOCOCH3​+2C1​8H3​5COOH→this compound+4HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(acetyloxy)[bis(octadecanoyloxy)]stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the tin(IV) center to tin(II).

    Substitution: The acetyloxy and octadecanoyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Bis(acetyloxy)[bis(octadecanoyloxy)]stannane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound’s organotin structure makes it a candidate for studying biological interactions and potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of bis(acetyloxy)[bis(octadecanoyloxy)]stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The acetyloxy and octadecanoyloxy groups can facilitate the compound’s binding to specific sites, leading to various biochemical effects. The tin center can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyltin diacetate
  • Dibutyltin dichloride
  • Dibutyltin oxide
  • Dibutyltin bis(2-ethylhexanoate)

Uniqueness

Bis(acetyloxy)[bis(octadecanoyloxy)]stannane is unique due to its specific combination of acetyloxy and octadecanoyloxy groups attached to the tin center. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other organotin compounds may not fulfill.

Properties

CAS No.

88439-64-9

Molecular Formula

C40H76O8Sn

Molecular Weight

803.7 g/mol

IUPAC Name

[diacetyloxy(octadecanoyloxy)stannyl] octadecanoate

InChI

InChI=1S/2C18H36O2.2C2H4O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-2(3)4;/h2*2-17H2,1H3,(H,19,20);2*1H3,(H,3,4);/q;;;;+4/p-4

InChI Key

BSRZJEVJQYTQSY-UHFFFAOYSA-J

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Sn](OC(=O)C)(OC(=O)C)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.